![molecular formula C19H18FN5O2 B361618 3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 440332-26-3](/img/structure/B361618.png)
3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
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Description
Scientific Research Applications
PPARα, -γ, and -δ Agonist
The compound has been described as a potent triple-acting PPARα, -γ, and -δ agonist . This means it can bind to and activate these three types of peroxisome proliferator-activated receptors (PPARs), which are involved in regulating cellular processes such as lipid metabolism and inflammation .
Antiviral Activity
Indole derivatives, which include this compound, have been reported to possess antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
The compound’s anticancer activity is another area of interest . Indole derivatives have been found to inhibit the growth of various types of cancer cells .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV infection .
Antioxidant Activity
The compound’s antioxidant activity is another potential application . Antioxidants help protect the body’s cells from damage caused by free radicals .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of bacterial and fungal infections .
Antidiabetic Activity
The compound’s antidiabetic activity is another potential application . Indole derivatives have been found to have antidiabetic effects, suggesting a potential role in the treatment of diabetes .
properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)21-22-25/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOCKPQJKSDNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one |
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